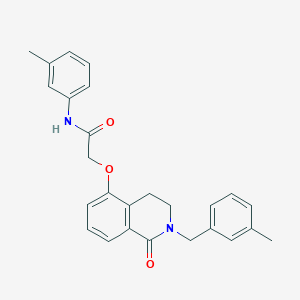

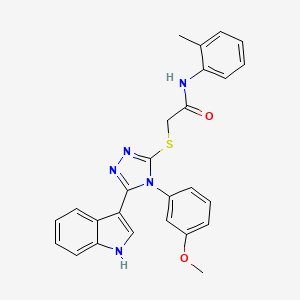

2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a methylbenzyl group , an isoquinoline group , and a tolyl group . These groups are commonly found in a variety of chemical compounds and can contribute to the compound’s overall properties and reactivity.

Molecular Structure Analysis

The compound’s structure includes a methylbenzyl group and a tolyl group . These groups are aryl groups which are commonly found in the structure of diverse chemical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their wide-ranging therapeutic potentials, primarily due to their presence as "privileged scaffolds" in many bioactive compounds. Initially linked to neurotoxicity, this perception has evolved significantly, with certain THIQ derivatives, including compounds related to 2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide, demonstrating promise in various domains of drug discovery.

Cancer Treatment : THIQ derivatives have been investigated for their anticancer properties, with some compounds undergoing clinical trials and even gaining FDA approval for treating specific cancers. The structural versatility of THIQs allows for the targeting of various cancer pathways, suggesting potential utility in oncology (Singh & Shah, 2017).

Neurodegenerative Diseases : Certain THIQ compounds exhibit neuroprotective effects, offering potential treatment avenues for disorders like Parkinson's disease. The mechanisms behind these effects include MAO inhibition and free radical scavenging, underscoring the therapeutic versatility of THIQ derivatives in managing central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Infectious Diseases : The broad-spectrum activity of THIQ derivatives against various infectious agents has been documented, with research indicating their potential against diseases such as malaria, tuberculosis, and HIV. This highlights the role of THIQ compounds in developing new drugs for infectious diseases (Singh & Shah, 2017).

Advanced Oxidation Processes : Research into the environmental persistence and degradation of acetaminophen, a compound structurally related to the target molecule, underscores the relevance of advanced oxidation processes (AOPs) in mitigating pharmaceutical pollutants. This indirectly points to the environmental considerations associated with the use and disposal of THIQ-based therapeutics (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name |

N-(3-methylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-18-6-3-8-20(14-18)16-28-13-12-22-23(26(28)30)10-5-11-24(22)31-17-25(29)27-21-9-4-7-19(2)15-21/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTXDEGDCMJMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)

![1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2806550.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2806551.png)

![8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2806557.png)

![3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide](/img/structure/B2806561.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2806563.png)

![N-(4-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2806566.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2806568.png)